molecular formula C25H26N4 B11477010 7-Tert-butyl-3-phenyl-5-(pyridin-3-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

7-Tert-butyl-3-phenyl-5-(pyridin-3-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11477010
M. Wt: 382.5 g/mol
InChI Key: FTIGFUBECZWVPR-UHFFFAOYSA-N
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Description

3-{7-TERT-BUTYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL}PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-TERT-BUTYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL}PYRIDINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a quinazoline derivative under reflux conditions. The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of advanced techniques like microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{7-TERT-BUTYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL}PYRIDINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the aromatic rings can be replaced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-{7-TERT-BUTYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{7-TERT-BUTYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL}PYRIDINE involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-Butyl-3-phenyl-2-sulfanyl-5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-4-one
  • 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one
  • 2-{4-[Difluoromethyl)sulfanyl]phenyl}-1-(4-ethylphenyl)-1H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-4-ium bromide

Uniqueness

What sets 3-{7-TERT-BUTYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL}PYRIDINE apart from similar compounds is its unique pyrazoloquinazoline core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

7-tert-butyl-3-phenyl-5-pyridin-3-yl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C25H26N4/c1-25(2,3)19-11-12-22-20(14-19)23(18-10-7-13-26-15-18)28-24-21(16-27-29(22)24)17-8-5-4-6-9-17/h4-10,13,15-16,19H,11-12,14H2,1-3H3

InChI Key

FTIGFUBECZWVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CN=CC=C5

Origin of Product

United States

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